molecular formula C33H44O4 B1196146 12-(9-Anthroyloxy)stearic acid CAS No. 30536-60-8

12-(9-Anthroyloxy)stearic acid

Cat. No.: B1196146
CAS No.: 30536-60-8
M. Wt: 504.7 g/mol
InChI Key: ASGJDCRNPJSBHA-UHFFFAOYSA-N
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Description

12-(9-Anthroyloxy)stearic acid is a synthetic fatty acid derivative characterized by the presence of an anthracene moiety attached to the stearic acid backbone. This compound is known for its unique fluorescent properties, making it a valuable tool in various scientific research applications, particularly in the study of lipid bilayers and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(9-anthroyloxy)stearic acid typically involves the esterification of stearic acid with 9-anthracenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 12-(9-Anthroyloxy)stearic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism by which 12-(9-anthroyloxy)stearic acid exerts its effects is through its incorporation into lipid bilayers. The anthracene moiety interacts with the hydrophobic core of the bilayer, while the stearic acid chain aligns with the lipid tails. This integration alters the physical properties of the membrane, such as fluidity and phase behavior, which can be monitored using fluorescence spectroscopy . The compound’s fluorescent properties allow researchers to track its location and interactions within the membrane .

Comparison with Similar Compounds

Comparison: 12-(9-Anthroyloxy)stearic acid is unique among these compounds due to its specific position of the anthracene moiety on the 12th carbon of the stearic acid chain. This positioning influences its interaction with lipid bilayers and its fluorescent properties. Compared to other anthroyloxy fatty acids, this compound exhibits distinct emission maxima and binding affinities, making it particularly useful for certain types of membrane studies .

Properties

IUPAC Name

12-(anthracene-9-carbonyloxy)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O4/c1-2-3-4-11-20-28(21-12-9-7-5-6-8-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGJDCRNPJSBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952836
Record name 12-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30536-60-8
Record name 12-(9-Anthroyloxy)stearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30536-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-(9-Anthroyloxy)stearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(9-ANTHROYLOXY)STEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039Y7Q32CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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